molecular formula C21H18ClN3O4 B2846452 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 1171675-62-9

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone

Cat. No. B2846452
CAS RN: 1171675-62-9
M. Wt: 411.84
InChI Key: ZQHOBFCEDDCBMZ-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, a piperidin-1-yl group, and a 2-chlorophenyl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the oxadiazole group might undergo reactions with nucleophiles, and the piperidine group could potentially be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted include its solubility, melting point, and boiling point .

Scientific Research Applications

Thermal and Structural Studies

One study focused on the synthesis and characterization of a related compound, involving a piperidine and chlorophenyl structure, which was analyzed for its thermal, optical, and structural properties. The compound exhibited stability in a specific temperature range and was analyzed using various spectroscopic techniques and X-ray diffraction studies (Karthik et al., 2021).

Molecular Interactions

Another study explored the molecular interactions of a compound with the CB1 cannabinoid receptor, demonstrating the compound's potential as a receptor antagonist. This research provides insights into how similar compounds might interact with biological receptors, offering potential pathways for therapeutic applications (Shim et al., 2002).

Antimicrobial Activity

Research into pyridine derivatives, including structures similar to the compound , showed variable and modest antimicrobial activity against certain strains of bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Antitubercular Activities

A study on the synthesis and optimization of antitubercular activities in a series of compounds highlighted one particular compound's effectiveness against Mycobacterium tuberculosis, showing promise for similar compounds in treating tuberculosis (Bisht et al., 2010).

Structural and Bioactive Analysis

The structural and bioactive analysis of a novel heterocyclic compound demonstrated antiproliferative activity, with the structure characterized using various spectroscopic techniques and X-ray diffraction studies. This research underscores the importance of structural analysis in understanding the biological activities of complex compounds (Prasad et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. For example, if it shows promising biological activity, future research could focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHOBFCEDDCBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone

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